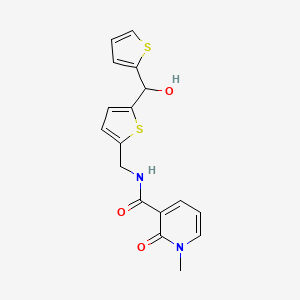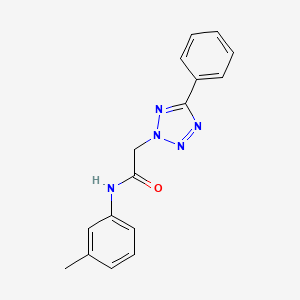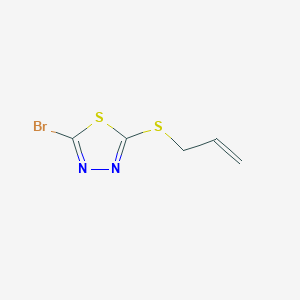
ethyl 2-(9H-purin-8-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(9H-purin-8-yl)acetate is a chemical compound with the CAS Number: 1601084-36-9 . It has a molecular weight of 206.2 and its IUPAC name is ethyl 2-(9H-purin-8-yl)acetate . It is typically found in a powder form .
Molecular Structure Analysis
The InChI code for ethyl 2-(9H-purin-8-yl)acetate is 1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-(9H-purin-8-yl)acetate is a powder that is stored at room temperature . It has a molecular weight of 206.2 .Aplicaciones Científicas De Investigación
Intermediate in Peptidic Nucleic Acid Synthesis
Ethyl 2-(9H-purin-8-yl)acetate has been utilized in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its role as an intermediate in this synthesis process is crucial, especially for the creation of extended side chains emerging from the heterocycle (Chan et al., 1995).
Antiviral Activity
This compound has shown relevance in the isolation of new compounds with significant antiviral activity. In particular, studies on ethyl acetate extracts from various sources have led to the discovery of compounds effective against viruses like H1N1 (Wang et al., 2011).
Substitute in Formalin-Ether Sedimentation Technique
Ethyl 2-(9H-purin-8-yl)acetate, as ethyl acetate, has been identified as a satisfactory substitute for diethyl ether in the formalin-ether sedimentation technique. This substitution is notable for not causing distortion or alteration of morphology in organisms, and for being less flammable and hazardous (Young et al., 1979).
Purification of Antioxidants
In research focused on antioxidants, ethyl 2-(9H-purin-8-yl)acetate has been employed in the purification processes. Particularly, it has been used in the purification of antioxidants from Eucommia ulmoides Oliv. leaves, demonstrating its utility in isolating complex natural compounds (Dai et al., 2013).
Synthesis of Potential Carcinostatics
The compound has been used in the synthesis of potential carcinostatics, acting as an intermediate in the formation of isomeric purinyl substituted cyclopropanedicarboxylic esters. This showcases its potential role in developing new treatments for cancer (Wanner et al., 1978).
In Synthesis of Purines
A novel synthesis approach using ethyl 2-(9H-purin-8-yl)acetate has been developed for purines bearing functionalized carbon substituents. This approach highlights the versatility of the compound in chemical synthesis, especially in creating purine derivatives (Qu et al., 2009).
Safety and Hazards
The safety information for ethyl 2-(9H-purin-8-yl)acetate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
ethyl 2-(7H-purin-8-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDYXHKZVQEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=NC=NC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(9H-purin-8-yl)acetate | |
CAS RN |
1601084-36-9 |
Source


|
| Record name | ethyl 2-(9H-purin-8-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(methoxymethyl)benzoate](/img/structure/B2696558.png)


![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)
![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)

![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)
![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)

